1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine
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Overview
Description
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine is an organic compound characterized by the presence of an acetyloxy group, two methoxy groups, and a tetramethylpiperidine core
Preparation Methods
The synthesis of 1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine typically involves the acetylation of 4,4-dimethoxy-2,2,6,6-tetramethylpiperidine. The acetylation process can be carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
2-Propanone, 1-(acetyloxy)-: This compound also contains an acetyloxy group and is used in similar chemical reactions.
Acetoxy group derivatives: Compounds with acetoxy groups exhibit similar reactivity and are used in various synthetic applications. The uniqueness of this compound lies in its specific structural features and the presence of the tetramethylpiperidine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
137063-51-5 |
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Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(4,4-dimethoxy-2,2,6,6-tetramethylpiperidin-1-yl) acetate |
InChI |
InChI=1S/C13H25NO4/c1-10(15)18-14-11(2,3)8-13(16-6,17-7)9-12(14,4)5/h8-9H2,1-7H3 |
InChI Key |
DWHIKZDEZSJEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)(OC)OC)(C)C |
Origin of Product |
United States |
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